3-(4-chlorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O2/c23-16-6-8-18(9-7-16)30-21-20(25-26-30)22(32)29(15-24-21)14-19(31)28-12-10-27(11-13-28)17-4-2-1-3-5-17/h1-9,15H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHWXBGDHMQEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-chlorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, also known by its CAS number 872590-72-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound's structure suggests various pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibition activities.
- Molecular Formula : C22H20ClN7O2
- Molecular Weight : 449.9 g/mol
- IUPAC Name : 3-(4-chlorophenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit promising anticancer properties. For instance, similar compounds have shown significant activity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 2.09 |
| Compound B | HepG2 (liver cancer) | 2.08 |
The compound's structural features may enhance its interaction with molecular targets involved in cancer progression, such as protein kinases and growth factor receptors.
Anti-inflammatory Activity
The triazolo-pyrimidine scaffold has been associated with anti-inflammatory effects. Compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes:
| Compound | COX Inhibition | IC50 (μM) |
|---|---|---|
| PYZ3 | COX-II | 0.011 |
| PYZ4 | COX-II | 0.2 |
These findings suggest that the compound could be explored as a potential anti-inflammatory agent.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on carbonic anhydrase and cholinesterase inhibition:
These activities are crucial for developing therapeutics for conditions like glaucoma and Alzheimer's disease.
Case Studies and Research Findings
Recent studies have synthesized various derivatives of triazolo-pyrimidines to evaluate their biological activities. One study reported the synthesis of a series of compounds that displayed selective inhibition against COX-II with minimal ulcerogenic effects, suggesting a favorable safety profile for potential therapeutic use .
Another investigation focused on the structure–activity relationship (SAR) of triazolo derivatives, revealing that modifications in the phenyl and piperazine rings significantly influenced their biological potency . This underscores the importance of structural optimization in enhancing the efficacy of such compounds.
Scientific Research Applications
The compound exhibits a range of biological activities that make it suitable for various applications:
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines, including this compound, demonstrate promising anticancer properties. The structural features of the compound may enhance its interaction with molecular targets involved in cancer progression.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 3-(4-chlorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | MCF-7 (breast cancer) | 2.09 |
| Compound B | HepG2 (liver cancer) | 2.08 |
Studies have shown that similar compounds can significantly induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth and metastasis .
Neurological Disorders
The compound's potential extends to the treatment of neurological disorders. Its structural analogs have been tested for anticonvulsant activity, indicating that it may interact with neurotransmitter systems effectively.
In a study involving various derivatives, several compounds demonstrated efficacy in seizure models, suggesting that this compound could be further explored for its neuroprotective properties .
Case Studies
Several case studies have documented the effectiveness of triazolo-pyrimidine derivatives:
- Study on MCF-7 Cells : A derivative similar to the compound showed an increase in apoptosis by 58.29-fold compared to untreated controls.
- Molecular Docking Studies : In silico analyses revealed favorable binding interactions with targets such as EGFR and PI3K, indicating a potential for development as an anticancer therapeutic .
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves multi-step synthetic routes starting from simpler precursors. The reaction conditions are optimized to achieve high yields and purity.
In industrial settings, this compound may serve as an intermediate in synthesizing other pharmaceuticals or agrochemicals due to its versatile chemical structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazolopyrimidinone Cores
Heterocyclic Variants with Modified Cores
Research Findings and Implications
- Structural Insights: Coplanarity of the triazolopyrimidinone core is critical for maintaining conjugate systems and binding efficacy. Dihedral angles with substituents (e.g., 87.74° for the benzene ring in ) suggest steric hindrance may influence target selectivity .
- Pharmacological Potential: Piperazine derivatives show promise in CNS disorders, whereas thiazolo/thieno analogues may suit antimicrobial applications due to sulfur’s redox activity .
- Synthetic Challenges : Introducing the 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group requires optimized coupling conditions to avoid byproducts, as seen in ’s high-yield (92%) synthesis .
Preparation Methods
Diaminopyrimidinone Precursor Preparation
Ethyl 3-oxobutanoate or its substituted analogs are condensed with aminoguanidine bicarbonate in ethanol under reflux (78–80°C, 6–8 hours) to yield 2,3-diaminopyrimidin-4-ones. For example:
$$
\text{CH}3\text{C(O)CO}2\text{Et} + \text{NH}2\text{C(NH)NH}2\cdot\text{H}2\text{CO}3 \rightarrow \text{2,3-diaminopyrimidin-4-one} + \text{EtOH} + \text{CO}_2
$$
This intermediate is critical for subsequent triazole ring formation.
Triazole Ring Closure
The diaminopyrimidinone undergoes cyclization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the triazolo[4,5-d]pyrimidinone core. Alternative methods employ azide reagents (e.g., NaN₃) with palladium catalysts (e.g., Pd(PPh₃)₄) in dichloromethane or 1,4-dioxane.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | NaNO₂, HCl, 0–5°C | 65–70% | |
| Alternative | NaN₃, Pd(PPh₃)₄, CH₂Cl₂ | 60–68% |
Functionalization at the 6-Position: Ethyl-2-Oxo-2-(4-Phenylpiperazin-1-yl) Side Chain
The 6-position side chain is installed through alkylation and amidation steps.
Bromoethyl Intermediate Synthesis
The triazolo[4,5-d]pyrimidinone core is alkylated with ethyl 2-bromoacetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. This yields a 6-(2-bromoethyl) intermediate, which is subsequently oxidized to the 2-oxoethyl derivative using pyridinium chlorochromate (PCC) in dichloromethane.
Piperazine Coupling
The 2-oxoethyl intermediate reacts with 4-phenylpiperazine in acetonitrile under reflux (82°C, 12 hours) with triethylamine (Et₃N) as a base. The reaction proceeds via nucleophilic acyl substitution:
$$
\text{R-CO-OEt} + \text{4-phenylpiperazine} \rightarrow \text{R-CO-N(piperazine)} + \text{EtOH}
$$
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 60°C | 70% | |
| Oxidation | PCC, CH₂Cl₂, rt | 85% | |
| Piperazine coupling | Et₃N, MeCN, 82°C | 78% |
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:1) or recrystallization from ethanol/water. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water gradient). Structural elucidation employs $$ ^1\text{H NMR} $$, $$ ^{13}\text{C NMR} $$, and high-resolution mass spectrometry (HRMS).
Spectroscopic Data Highlights
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, triazole-H), 7.65–7.30 (m, 9H, Ar-H), 4.75 (s, 2H, CH₂), 3.60–3.20 (m, 8H, piperazine-H).
- HRMS : m/z calculated for C₂₂H₂₀ClN₇O₂ [M+H]⁺: 449.9014; found: 449.9018.
Comparative Analysis of Synthetic Routes
Two primary routes are documented:
Linear Synthesis (Stepwise Functionalization)
Convergent Synthesis (Modular Coupling)
- Advantages : Shorter pathway (3 steps); higher overall yield (~55%).
- Disadvantages : Requires stringent stoichiometry to avoid byproducts.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors are recommended for the cyclization and alkylation steps to enhance heat transfer and reduce reaction times. Solvent recovery systems (e.g., ethyl acetate distillation) improve cost-efficiency.
Challenges and Mitigation Strategies
- Regioselectivity in Triazole Formation : Use of bulky bases (e.g., N,N-diisopropylamine) suppresses N1-alkylation byproducts.
- Piperazine Degradation : Strict temperature control (<85°C) during coupling prevents decomposition.
Emerging Methodologies
Recent advances include photoflow catalysis for azide-alkyne cycloadditions and enzymatic resolution of chiral intermediates, though these remain experimental for this compound.
Q & A
Basic: What are the key structural features of this compound that influence its pharmacological activity?
The compound’s pharmacological activity is influenced by its triazolopyrimidine core, which serves as a bioisostere for purine bases, enabling interactions with enzymes or receptors. Critical substituents include:
- 4-Chlorophenyl group : Enhances lipophilicity and may improve membrane permeability .
- Piperazine moiety : Facilitates hydrogen bonding and electrostatic interactions with biological targets, such as neurotransmitter receptors .
- Oxoethyl linker : Modulates conformational flexibility, potentially affecting binding affinity .
Methodological Insight: Structure-activity relationship (SAR) studies using analogs with substituent variations (e.g., replacing chlorine with fluorine) can validate these hypotheses .
Basic: What synthetic routes are commonly employed for triazolopyrimidine derivatives?
Triazolopyrimidines are typically synthesized via:
Cyclization Reactions : Condensation of triazole precursors (e.g., 1,2,3-triazoles) with pyrimidine intermediates under acidic or basic conditions .
Multi-Step Functionalization : Post-cyclization modifications, such as alkylation or acylation, to introduce substituents like the piperazine group .
Cross-Coupling Reactions : Suzuki or Buchwald-Hartwig reactions for aryl group introductions .
Key reagents: Dichloromethane or ethanol as solvents; palladium catalysts for cross-coupling .
Basic: Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and substituent connectivity (e.g., distinguishing triazole and pyrimidine protons) .
- X-Ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns, critical for docking studies. Example: Crystallographic data for a related compound (R factor = 0.082) validated its planar triazolopyrimidine core .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns .
Advanced: How can researchers optimize reaction conditions to improve synthesis yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps .
- Catalyst Screening : Palladium/copper catalysts improve cross-coupling efficiency; loadings as low as 2 mol% reduce side products .
- Temperature Control : Gradual heating (60–80°C) minimizes decomposition during exothermic reactions .
- Workflow Example : A 3-step synthesis of a triazolopyrimidine analog achieved 68% yield after optimizing solvent (ethanol) and catalyst (Pd/C) .
Advanced: What strategies address discrepancies in bioactivity data across studies?
- Structural Validation : Ensure compound purity via HPLC and crystallography to rule out batch variability .
- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) to normalize enzymatic activity measurements .
- Meta-Analysis : Compare IC50 values across studies while accounting for differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (pH, temperature) .
Advanced: What in silico methods predict this compound’s biological targets?
- Molecular Docking : Tools like AutoDock Vina simulate binding to kinase domains (e.g., EGFR) using crystallographic data from related triazolopyrimidines .
- QSAR Modeling : Train models on datasets of triazolopyrimidine derivatives to predict affinity for targets like phosphodiesterases .
- ADMET Prediction : SwissADME estimates bioavailability and blood-brain barrier penetration based on logP and topological surface area .
Advanced: How to design enzyme inhibition assays for this compound?
Target Selection : Prioritize enzymes with structural homology to known triazolopyrimidine targets (e.g., guanine-binding proteins) .
Kinetic Assays : Use fluorescence-based substrates (e.g., ATP analogs) to measure IC50 in real-time .
Control Experiments : Include competitive inhibitors (e.g., GTP) to confirm mechanism .
Data Normalization : Express activity as % inhibition relative to vehicle-treated samples .
Advanced: What challenges arise in crystallographic analysis of this compound?
- Crystal Growth : Low solubility in aqueous buffers necessitates vapor diffusion with organic solvents (e.g., DMSO) .
- Data Collection : High-resolution (<1.5 Å) requires synchrotron radiation due to weak X-ray diffraction .
- Disorder Modeling : Flexible side chains (e.g., piperazine) may require multi-conformer refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
